Betonicin;(2S-trans)-; Achillein;(2S-trans)-; Achillein;Betonicine
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Overview
Description
It is an amino-acid betaine that is trans-4-hydroxy-L-proline zwitterion in which both of the hydrogens attached to the nitrogen have been replaced by methyl groups. The molecular formula of Betonicine is C7H13NO3, and it has a molecular weight of 159.18 g/mol.
Preparation Methods
Betonicine can be isolated from natural sources such as Achillea millefolium and Achillea sibirica the compound can be synthesized through chemical reactions involving the modification of proline derivatives.
Chemical Reactions Analysis
Betonicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Betonicine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying amino-acid betaines and their properties. In biology, Betonicine is studied for its potential role in plant metabolism and stress responses. In medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of Betonicine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways. The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Betonicine is similar to other amino-acid betaines such as stachydrine and proline betaine. it is unique in its specific structure and the presence of a hydroxyl group at the 4-position of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWAHDYFVYIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185269 |
Source
|
Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105869-44-1 |
Source
|
Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105869-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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